molecular formula C22H26ClN5 B11305860 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine

Cat. No.: B11305860
M. Wt: 395.9 g/mol
InChI Key: VQBGQWVTFKKWGJ-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include chlorinated aromatic compounds, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine: Shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.

    This compound: Similar to other piperazine-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26ClN5

Molecular Weight

395.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H26ClN5/c1-15(2)14-26-8-10-27(11-9-26)20-12-16(3)24-22-17(4)21(25-28(20)22)18-6-5-7-19(23)13-18/h5-7,12-13H,1,8-11,14H2,2-4H3

InChI Key

VQBGQWVTFKKWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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